- Combination of a 3-(imidazol-4-yl)-4-(amino)-benzenesulfonamide TEAD inhibitor with an EGFR inhibitor and/or MEK inhibitor for use in the treatment of lung cancer, World Intellectual Property Organization, , ,
Cas no 91890-00-5 (1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-)
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- structure](https://pt.kuujia.com/scimg/cas/91890-00-5x500.png)
91890-00-5 structure
Nome do Produto:1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-
N.o CAS:91890-00-5
MF:C10H19BO2
MW:182.067663431168
MDL:MFCD23381515
CID:1971235
PubChem ID:13267416
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-
- (Z)-2-Buten-2-ylboronic acid pinacol ester
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-methyl-1-propenyl)-, (Z)- (ZCI)
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- (9CI)
- 4,4,5,5-Tetramethyl-2-[(1Z)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane (ACI)
- 2-[(2Z)-But-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-[(Z)-1-methylprop-1-enyl]-1,3,2-dioxaborolane
- MFCD23381515
- EN300-7473222
- SCHEMBL8755352
- EN300-380996
- 91890-00-5
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propen-1-yl]-
- 2-[(Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 91890-02-7
- 2-Buten-2-ylboronicacidpinacolester
- CS-0129371
- (Z)-2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- DB-160948
- Z3245419224
-
- MDL: MFCD23381515
- Inchi: 1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3/b8-7+
- Chave InChI: HEZPWTQUZJEVQF-BQYQJAHWSA-N
- SMILES: C(/B1OC(C)(C)C(C)(C)O1)(\C)=C\C
Propriedades Computadas
- Massa Exacta: 182.1478100g/mol
- Massa monoisotópica: 182.1478100g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 1
- Complexidade: 215
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 18.5Ų
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Chemenu | CM328703-1g |
2-[(Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
91890-00-5 | 95%+ | 1g |
$1850 | 2022-08-31 | |
eNovation Chemicals LLC | Y1009466-100mg |
(Z)-2-Buten-2-ylboronic acid pinacol ester |
91890-00-5 | 95% | 100mg |
$255 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0217P-1g |
(Z)-2-Buten-2-ylboronic acid pinacol ester |
91890-00-5 | 97% | 1g |
¥8726.45 | 2025-01-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1200011-100mg |
(Z)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
91890-00-5 | 97% | 100mg |
¥2211.00 | 2024-04-25 | |
abcr | AB536749-1 g |
(Z)-2-Buten-2-ylboronic acid pinacol ester; . |
91890-00-5 | 1g |
€1,002.80 | 2022-06-09 | ||
eNovation Chemicals LLC | Y1009466-250mg |
(Z)-2-Buten-2-ylboronic acid pinacol ester |
91890-00-5 | 95% | 250mg |
$370 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0217P-100mg |
(Z)-2-Buten-2-ylboronic acid pinacol ester |
91890-00-5 | 97% | 100mg |
1382.31CNY | 2021-05-07 | |
eNovation Chemicals LLC | D589007-5g |
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propen-1-yl]- |
91890-00-5 | 95% | 5g |
$1785 | 2024-08-03 | |
Enamine | EN300-380996-0.5g |
2-[(2Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
91890-00-5 | 95.0% | 0.5g |
$927.0 | 2025-03-16 | |
Enamine | EN300-380996-1.0g |
2-[(2Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
91890-00-5 | 95.0% | 1.0g |
$966.0 | 2025-03-16 |
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Zirconocene chloride hydride Solvents: Dichloromethane ; 2 min, rt; 48 h, 50 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referência
- Chemoselective Cross-Coupling of gem-Borazirconocene Alkanes with Aryl HalidesJournal of the American Chemical Society, 2020, 142(26), 11506-11513,
Método de produção 3
Condições de reacção
Referência
- Cobalt-Catalyzed Enantioconvergent Hydrogenation of Minimally Functionalized Isomeric OlefinsJournal of the American Chemical Society, 2022, 144(38), 17359-17364,
Método de produção 4
Condições de reacção
1.1 Catalysts: Sodium triethylborohydride , 2688877-55-4 Solvents: Pentane , Tetrahydrofuran ; 2 h, rt
Referência
- Pincer Iron Hydride Complexes for Alkene Isomerization: Catalytic Approach to Trisubstituted (Z)-Alkenyl BoronatesACS Catalysis, 2021, 11(16), 10138-10147,
Método de produção 5
Condições de reacção
Referência
- Product subclass 10: vinyloxyboranesScience of Synthesis, 2004, 6, 337-401,
Método de produção 6
Condições de reacção
1.1 Catalysts: Zirconocene chloride hydride Solvents: Dichloromethane ; 0 °C; 48 h, 45 °C
Referência
- Radical-polar crossover reactions of vinylboron ate complexesScience (Washington, 2017, 355(6328), 936-938,
Método de produção 7
Condições de reacção
1.1 Reagents: Water
Referência
- Stereoselective syntheses of alcohols, XXV. Generation of enol borates and their addition to aldehydesLiebigs Annalen der Chemie, 1987, (11), 977-85,
Método de produção 8
Condições de reacção
1.1 Catalysts: (OC-6-22)-Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: Tetrahydrofuran ; 16 h, 60 °C
Referência
- Ru-catalyzed isomerization of ω-alkenylboronates towards stereoselective synthesis of vinylboronates with subsequent in situ functionalizationChemical Science, 2020, 11(23), 5944-5949,
Método de produção 9
Condições de reacção
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
Referência
- Preparation of heterocyclic compounds as TEAD degraders and uses thereof, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Catalysts: (SP-4-1)-[2,5-Bis[[bis(1,1-dimethylethyl)phosphino-κP]methyl]-1H-pyrrolato-κN]hy… Solvents: Benzene-d6 ; < 60 min, 68 °C
Referência
- Mechanistic Studies of Alkyne Hydroboration by a Well-Defined Iron Pincer Complex: Direct Comparison of Metal-Hydride and Metal-Boryl ReactivityInorganic Chemistry, 2022, 61(27), 10477-10485,
Método de produção 11
Condições de reacção
1.1 Catalysts: Tris(2,4,6-trifluorophenyl)borane Solvents: Dichloromethane ; 6 h, 60 °C
Referência
- Tris(2,4,6-trifluorophenyl)borane: An Efficient Hydroboration CatalystChemistry - A European Journal, 2017, 23(46), 10997-11000,
Método de produção 12
Condições de reacção
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water ; rt
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water ; rt
Referência
- Preparation of heterocycles as TEAD inhibitors and uses thereof, World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Catalysts: Zirconocene chloride hydride Solvents: Dichloromethane ; rt → 45 °C; 48 h, 45 °C
Referência
- Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic EstersJournal of the American Chemical Society, 2013, 135(14), 5316-5319,
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Raw materials
- 2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2,3-Dimethylbutane-2,3-diol
- 2-Butene, 2-bromo-,(2E)- (9CI)
- Pinacolborane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,3,2-Benzodioxaborole, 2-[(1Z)-1-methyl-1-propenyl]-
- 2-(but-3-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Preparation Products
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Literatura Relacionada
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:91890-00-5)1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-

Pureza:99%
Quantidade:1g
Preço ($):1082.0